molecular formula C4H2BF4KN2 B597585 Potassium trifluoro(2-fluoropyrimidin-5-yl)borate CAS No. 1245906-69-7

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate

Cat. No.: B597585
CAS No.: 1245906-69-7
M. Wt: 203.976
InChI Key: NCUUVZSLKMYISK-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in Suzuki–Miyaura cross-coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate can be synthesized through the reaction of 2-fluoropyrimidine-5-boronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium under mild conditions, making it an efficient and environmentally friendly process .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high yield and purity of the compound, which is crucial for its application in various chemical reactions .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst .

Common Reagents and Conditions

The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as tetrahydrofuran or dimethylformamide). The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which potassium trifluoro(2-fluoropyrimidin-5-yl)borate exerts its effects involves the transmetalation step in the Suzuki–Miyaura coupling reaction. During this step, the organoboron compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the stability and reactivity of the trifluoroborate group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(2-fluoropyrimidin-5-yl)borate is unique due to its specific structure, which combines the stability of the trifluoroborate group with the reactivity of the fluoropyrimidine moiety. This combination makes it particularly effective in cross-coupling reactions, offering advantages in terms of yield, selectivity, and reaction conditions compared to other similar compounds .

Properties

IUPAC Name

potassium;trifluoro-(2-fluoropyrimidin-5-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BF4N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUUVZSLKMYISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(N=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BF4KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855878
Record name Potassium trifluoro(2-fluoropyrimidin-5-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-69-7
Record name Potassium trifluoro(2-fluoropyrimidin-5-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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